molecular formula C12H10N2O B182484 1H-perimidin-2-ylmethanol CAS No. 20956-94-9

1H-perimidin-2-ylmethanol

Cat. No. B182484
CAS RN: 20956-94-9
M. Wt: 198.22 g/mol
InChI Key: JEZCQKKWTIYYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-perimidin-2-ylmethanol is a chemical compound that belongs to the family of perimidines. It is a potential molecule for the development of new drugs due to its unique structure and various biological activities.

Mechanism Of Action

The mechanism of action of 1H-perimidin-2-ylmethanol is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.

Biochemical And Physiological Effects

1H-perimidin-2-ylmethanol has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1H-perimidin-2-ylmethanol in lab experiments is its high yield and purity. It can be synthesized using simple and cost-effective methods, which makes it easily accessible for researchers. However, one of the limitations is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

For research include the development of new drugs, the study of its mechanism of action, and the identification of its molecular targets.

Synthesis Methods

The synthesis of 1H-perimidin-2-ylmethanol can be achieved through several methods. One of the most common methods is the reaction of 2-aminopyridine with formaldehyde in the presence of a catalyst such as acetic acid. Another method involves the reaction of 2-aminopyridine with paraformaldehyde in the presence of hydrochloric acid. Both methods result in the formation of 1H-perimidin-2-ylmethanol with high yield and purity.

Scientific Research Applications

1H-perimidin-2-ylmethanol has been extensively studied for its potential biological activities. It has been shown to exhibit antimicrobial, antitumor, antifungal, and anti-inflammatory properties. Additionally, it has been found to be a potent inhibitor of certain enzymes such as acetylcholinesterase and carbonic anhydrase. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

CAS RN

20956-94-9

Product Name

1H-perimidin-2-ylmethanol

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1H-perimidin-2-ylmethanol

InChI

InChI=1S/C12H10N2O/c15-7-11-13-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h1-6,15H,7H2,(H,13,14)

InChI Key

JEZCQKKWTIYYMX-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CO

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CO

Origin of Product

United States

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